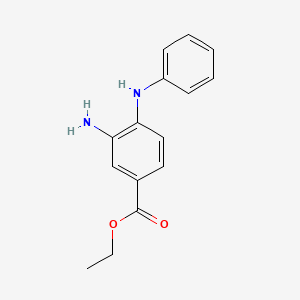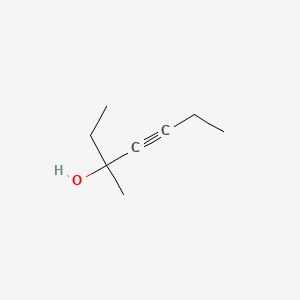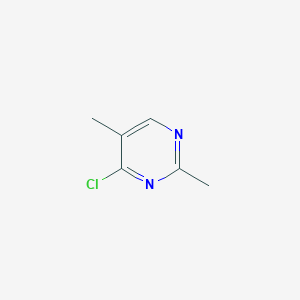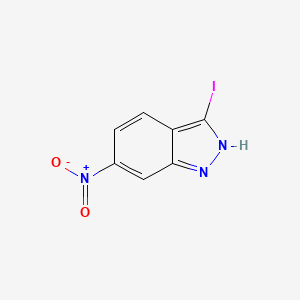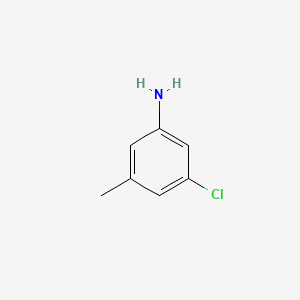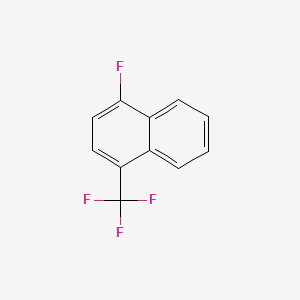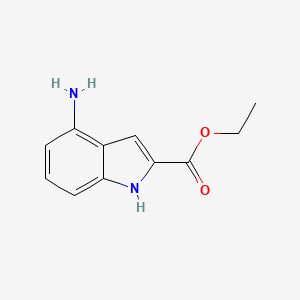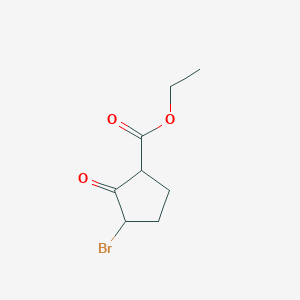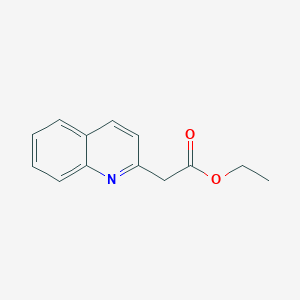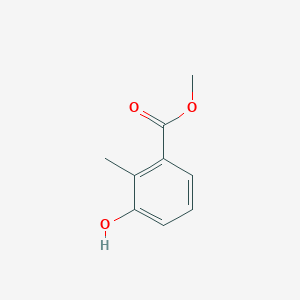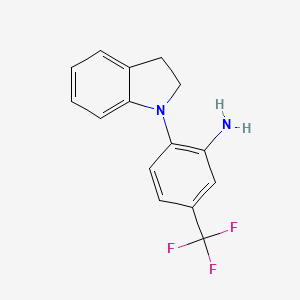
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine
Descripción general
Descripción
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine is a useful research compound. Its molecular formula is C15H13F3N2 and its molecular weight is 278.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties
- Near-Infrared Luminescence : The synthesis of neodymium and ytterbium complexes containing 2-(2,2,2-trifluoroethyl)-1-indone, a compound structurally similar to 2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine, showcases their luminescent properties, particularly in the near-infrared region (Li et al., 2014).
Applications in Synthesis and Chemistry
- Antifungal Activities : Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, prepared from similar compounds, exhibit promising antifungal activities, offering potential as agricultural fungicides (Xu & Fan, 2011).
- Cytotoxic Agents : The synthesis of novel derivatives from similar indole compounds demonstrates their potential as cytotoxic agents, particularly against breast cancer cell lines (Modi et al., 2011).
Synthesis and Structural Analysis
- Synthesis of Derivatives : A new β-diketone analogous to the subject compound has been employed for the synthesis of lanthanide complexes, demonstrating its utility in synthesizing complex molecular structures (Li et al., 2012).
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)11-5-6-14(12(19)9-11)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPKNJOSOOJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
